Ethyl 2-{cyclopentyl[(4-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a nitrobenzoyl moiety
Preparation Methods
The synthesis of ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.
Attachment of the Nitrobenzoyl Group: This can be done via acylation reactions using nitrobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions for these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and acidic or basic hydrolysis conditions.
Scientific Research Applications
ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of trifluoromethyl and nitrobenzoyl groups on biological systems.
Mechanism of Action
The mechanism of action of ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE include:
ETHYL 2-[CYCLOPENTYL(4-AMINOBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE: This compound has an amino group instead of a nitro group.
ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: This compound has a methyl group instead of a trifluoromethyl group.
ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-OXAZOLE-5-CARBOXYLATE: This compound has an oxazole ring instead of a thiazole ring.
The uniqueness of ETHYL 2-[CYCLOPENTYL(4-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H18F3N3O5S |
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Molecular Weight |
457.4 g/mol |
IUPAC Name |
ethyl 2-[cyclopentyl-(4-nitrobenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H18F3N3O5S/c1-2-30-17(27)14-15(19(20,21)22)23-18(31-14)24(12-5-3-4-6-12)16(26)11-7-9-13(10-8-11)25(28)29/h7-10,12H,2-6H2,1H3 |
InChI Key |
OPFHAMWPJLFOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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